molecular formula C23H25N3O5 B12730738 Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- CAS No. 83409-08-9

Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B12730738
CAS No.: 83409-08-9
M. Wt: 423.5 g/mol
InChI Key: DURHWVXTPPVFFM-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a pyrrolidine ring, a quinazolinone core, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the trimethoxyphenyl group and the pyrrolidine ring. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions under controlled conditions, such as temperature and pressure, to achieve efficient production. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the pyrrolidine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and varying functional groups.

    Trimethoxyphenyl Compounds: Molecules containing the trimethoxyphenyl group with different core structures.

Uniqueness

Pyrrolidine, 1-((4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

83409-08-9

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H25N3O5/c1-29-18-12-15(13-19(30-2)21(18)31-3)22-24-17-9-5-4-8-16(17)23(28)26(22)14-20(27)25-10-6-7-11-25/h4-5,8-9,12-13H,6-7,10-11,14H2,1-3H3

InChI Key

DURHWVXTPPVFFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCCC4

Origin of Product

United States

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